9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGSMUESNNMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction yields the desired indoloquinoxaline derivative, which can be further brominated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of indoloquinoxaline derivatives, including 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline. The compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms primarily involving DNA intercalation.
Case Studies and Findings
- Cytotoxic Evaluation : Research indicates that this compound shows promising cytotoxic effects against human leukemia and solid tumor cell lines. For example, it has been tested against Molt 4/C8 T-lymphocytes and CEM T-lymphocytes, with IC50 values indicating its potency relative to standard chemotherapeutic agents like melphalan .
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| This compound | Molt 4/C8 T-lymphocytes | TBD | Melphalan | 3.2 |
| This compound | CEM T-lymphocytes | TBD | Melphalan | 2.5 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined based on current literature.
Antiviral Properties
The antiviral activity of indoloquinoxaline derivatives has also been a focus of research. These compounds have shown effectiveness against various viruses, including herpes simplex virus and cytomegalovirus.
Applications in Materials Science
Beyond biological applications, this compound has potential uses in materials science. Its unique structural features allow it to function as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Optoelectronic Devices
The compound's properties make it suitable for development in optoelectronic devices and as a sensitizer in dye-sensitized solar cells. Its high solubility enhances its bioavailability and stability in various chemical environments, which is beneficial for applications requiring robust materials.
Summary of Pharmacological Properties
The pharmacological profile of this compound highlights its significant biological activities:
- DNA Intercalation : Disrupts normal DNA replication processes.
- Cytotoxicity : Exhibits potent effects against various cancer cell lines.
- Antiviral Activity : Inhibits replication of several viruses.
Mechanism of Action
The mechanism of action of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The compound’s ability to intercalate into DNA makes it a potent cytotoxic agent, which is why it is being studied for its potential use in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, electronic, and physicochemical properties of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline are critically influenced by its substituents. Below is a comparative analysis with structurally related indoloquinoxaline derivatives:
Structural and Physicochemical Properties
- Substituent Effects on Solubility: The diisopropoxy groups in 9-bromo-2,3-diisopropoxy-6-methyl-6H-indolo[2,3-b]quinoxaline improve solubility compared to the isobutyl group in the target compound, which may limit aqueous compatibility .
- Electronic Properties: The 4-methoxyphenyl substituent in 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline raises the HOMO energy level (-5.2 eV) and reduces the band gap (2.8 eV), making it more photochemically active than brominated analogs .
Biological Activity
Overview
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, characterized by its unique molecular structure, which includes a bromine atom and an isobutyl group. This compound has garnered attention due to its significant biological activities, particularly its interaction with DNA and potential therapeutic applications in oncology.
The primary mechanism of action for this compound involves intercalation into DNA . This interaction disrupts normal DNA replication processes, leading to inhibition of cell proliferation. The compound's high binding affinity to DNA allows it to effectively interfere with the biochemical pathways essential for cellular division and function .
Key Mechanistic Insights:
- DNA Binding : The compound exhibits a strong affinity for DNA, primarily through intercalation, which alters the helical structure and impedes replication.
- Biochemical Pathways : By interfering with DNA replication, it affects various cellular processes crucial for tumor growth and survival .
- Pharmacokinetics : The compound demonstrates high solubility (>27 M in acetonitrile), indicating favorable bioavailability, which is critical for its therapeutic efficacy .
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines . Notably, it has been tested against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), demonstrating significant inhibitory effects on cell viability .
Comparative Efficacy
In comparison to other indoloquinoxaline derivatives, this compound's unique structural features enhance its biological activity. For instance:
- Structural Comparison : Its bromine and isobutyl substituents contribute to increased lipophilicity and potential bioactivity compared to simpler analogs like 6H-indolo[2,3-b]quinoxaline .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indoloquinoxaline derivatives, including this compound. Results indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent .
- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound not only intercalates into DNA but also inhibits topoisomerase activity, which is crucial for DNA unwinding during replication . This dual action may enhance its therapeutic potential.
Research Applications
This compound is being explored for various applications:
- Antiviral Research : Preliminary studies suggest potential antiviral properties alongside its anticancer effects .
- Material Science : Its unique electronic properties are being investigated for applications in optoelectronic devices .
Data Table: Biological Activity Summary
Q & A
Q. Answer :
- UV-vis titration : Hypochromism and redshift in absorption spectra indicate intercalation (e.g., 30% hypochromism at 350 nm with ct-DNA) .
- Thermal denaturation (ΔTm) : Increased DNA melting temperature (e.g., ΔTm = 8–12°C for 9-fluoro analogs) confirms stabilization via intercalation .
- Circular dichroism (CD) : Perturbations in DNA’s B-form signal (e.g., reduced intensity at 275 nm) suggest groove binding or intercalation .
Binding constants (Kb) : Calculated via Benesi-Hildebrand plots (e.g., Kb = 1.2 × 10⁵ M⁻¹ for 9-fluoro derivatives) .
(Advanced) In dye-sensitized solar cells (DSSCs), how does the isobutyl group in this compound affect charge recombination and device efficiency?
Answer :
The bulky isobutyl group reduces dye aggregation on TiO₂ surfaces, minimizing charge recombination. For example, dyes with isobutyl substituents achieve higher incident photon-to-current efficiency (IPCE = 70–75%) compared to linear alkyl chains (IPCE = 60–65%) . Electrochemical impedance spectroscopy (EIS) shows lower charge-transfer resistance (Rct = 12 Ω vs. 18 Ω for butyl analogs), improving electron injection . Co-sensitization with thiophene-based dyes further enhances efficiency (up to 9.24%) by broadening light absorption .
(Advanced) What are the conflicting reports regarding the cytotoxicity mechanisms of indoloquinoxaline derivatives, and how can SAR studies clarify these discrepancies?
Q. Answer :
- Contradiction : Some derivatives (e.g., B-220) show antiviral activity via DNA intercalation but poor topoisomerase II inhibition , while others (e.g., 9-fluoro analogs) exhibit cytotoxicity via mitochondrial apoptosis .
- Resolution : SAR studies reveal that substituents at the 9-position (e.g., Br, F) enhance DNA affinity, while side-chain quaternary ammonium groups (e.g., dimethylaminoethyl) improve cellular uptake. For example, 9-fluoro derivatives with cationic side chains show IC₅₀ = 2.1–4.3 μM against HeLa cells, correlating with higher Kb values (1.5 × 10⁵ M⁻¹) .
(Advanced) How can computational chemistry predict the optoelectronic properties of this compound derivatives?
Answer :
Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO/LUMO distributions and band gaps. For instance, bromine’s electronegativity localizes the LUMO on the quinoxaline core, enhancing electron injection into TiO₂ in DSSCs . Time-dependent DFT (TD-DFT) simulates absorption spectra, aligning with experimental λmax values (e.g., 450–500 nm in ethanol) .
(Basic) What role does the π-linker (e.g., phenyl vs. thiophene) play in tuning the photovoltaic properties of indoloquinoxaline-based dyes?
Answer :
Thiophene linkers extend conjugation, red-shifting absorption (λmax = 520 nm vs. 480 nm for phenyl) and lowering band gaps (1.9 eV vs. 2.2 eV). Bithiophene derivatives achieve higher molar extinction coefficients (ε = 25,000 M⁻¹cm⁻¹ vs. 18,000 M⁻¹cm⁻¹), improving light-harvesting . However, planar thiophene linkers increase aggregation, requiring co-adsorbents like chenodeoxycholic acid .
(Advanced) How do structural modifications at the 6-position (e.g., isobutyl vs. butyl) impact the thermal stability of DNA-indoloquinoxaline complexes?
Answer :
Isobutyl’s steric bulk increases DNA duplex stabilization (ΔTm = 10–12°C vs. 8°C for butyl) by reducing steric clashes in the minor groove. Crystallographic studies show that branched alkyl chains enhance van der Waals contacts with DNA backbone phosphates . In contrast, linear chains promote intercalation but exhibit lower thermal stability due to weaker hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
